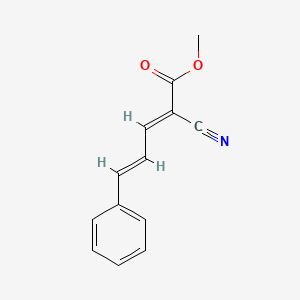

(2E,4E)-2-氰基-5-苯基-戊-2,4-二烯酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(2E,4E)-2-Cyano-5-phenyl-penta-2,4-dienoic acid methyl ester” is a chemical compound with the molecular formula C12H12O2 . It is a type of ester, which are widely distributed in natural products, pharmaceuticals, and fine chemicals .

Synthesis Analysis

The synthesis of esters like “(2E,4E)-2-Cyano-5-phenyl-penta-2,4-dienoic acid methyl ester” can be achieved through various methods. One traditional method is the Fisher esterification, which involves the dehydrative coupling of carboxylic acids with alcohols . Another method involves the interconversion of carboxylic acid derivatives, such as acylation of alcohols with acid halides or acid anhydrides, transesterification, and alcoholysis of amides . Recently, photo-induced transformations have gained attention in synthetic organic chemistry, and many research groups have shown interest in the synthesis of esters by photocatalytic strategies .Molecular Structure Analysis

The molecular structure of “(2E,4E)-2-Cyano-5-phenyl-penta-2,4-dienoic acid methyl ester” can be analyzed using various spectroscopic techniques. The compound has a molecular weight of 188.223 Da .Chemical Reactions Analysis

Esters, including “(2E,4E)-2-Cyano-5-phenyl-penta-2,4-dienoic acid methyl ester”, can undergo a variety of chemical reactions. The reaction mechanisms mainly involve single electron transfer, energy transfer, or other radical procedures .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2E,4E)-2-Cyano-5-phenyl-penta-2,4-dienoic acid methyl ester” can be determined using various analytical techniques. The compound has a molecular weight of 188.223 Da .科学研究应用

催化反应

- 不对称环二聚化:该化合物用于涉及Ni(acac)2 / Et2AlOEt / L-Threophos的不对称环二聚化的催化体系中。该反应实现了92%的转化率,主要产物为(Z)-3-羧甲氧基4-(2-羧甲氧基乙烯基)环己烯。对映体过量是使用手性HPLC和NMR方法确定的(Masotti, Peiffer, Siv, Valls, & Faure, 2010)。

合成化学

不饱和羧酸衍生物的合成:开发了一种从二烯合成2E,4E不饱和羧酸衍生物的方法。这涉及将末端1,3-二烯转化为(E)-2-苯磺酰基1,3-二烯,然后加入羧基阴离子等价物并消除苯磺酸(Plobeck & Baeckvall, 1991)。

分子不对称性的转化:该化合物已在钯催化的氢化反应中得到研究,揭示了分子不对称性转化为中心不对称性的见解。该过程用于确定丙二烯的绝对构型(Crombie, Jenkins, & Roblin, 1975)。

光化学研究

路易斯酸和布朗斯特酸对光异构化的影响:研究了路易斯酸和布朗斯特酸对共轭丁烯酸酯和二烯酸酯的光异构化的影响。这项研究提供了制备特定异构体的方法,并深入了解了这些化合物的な光平衡动力学(Lewis, Howard, Barancyk, & Oxman, 1986)。

TiO2上的吸附动力学:对该化合物的衍生物在TiO2的清洁和水覆盖的锐钛矿(101)表面的吸附进行了理论分析。这项研究提供了能量级匹配的信息,以及配体取代和水共吸附对吸附动力学的影响(Manzhos, Segawa, & Yamashita, 2012)。

代谢产物和生物化学

- 来自微生物的代谢产物:从链霉菌属中分离出与(2E,4E)-2-氰基-5-苯基-戊-2,4-二烯酸甲酯相关的化合物,从而鉴定出新的苯基戊二烯酰胺。这些化合物使用电喷雾和串联质谱以及HPLC/MS进行了表征,有助于我们了解微生物代谢物(Potterat, Zähner, Metzger, & Freund, 1994)。

未来方向

The future directions in the research and application of “(2E,4E)-2-Cyano-5-phenyl-penta-2,4-dienoic acid methyl ester” and similar esters could involve the development of more efficient synthesis methods, exploration of new reaction mechanisms, and investigation of their potential applications in various fields .

作用机制

Target of Action

The primary targets of (2E,4E)-2-Cyano-5-phenyl-penta-2,4-dienoic acid methyl ester are currently unknown. This compound is a type of ester, which are widely distributed in natural products, pharmaceuticals, and fine chemicals . Ester derivatives are important building blocks in pharmaceuticals .

Mode of Action

Esters are known to undergo reactions involving mainly single electron transfer, energy transfer, or other radical procedures .

Biochemical Pathways

Esters are known to be involved in a variety of biochemical reactions, including esterification, acylation of alcohols with acid halides or acid anhydrides, transesterification, and alcoholysis of amides .

Result of Action

As an ester, it may participate in various biochemical reactions, leading to diverse effects depending on the specific context .

属性

IUPAC Name |

methyl (2E,4E)-2-cyano-5-phenylpenta-2,4-dienoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-13(15)12(10-14)9-5-8-11-6-3-2-4-7-11/h2-9H,1H3/b8-5+,12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWGMHVHTDDLNEA-LRELXJSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC=CC1=CC=CC=C1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C/C=C/C1=CC=CC=C1)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Methoxyphenoxy)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2771500.png)

![N-[2-(4-ethylpiperazin-1-yl)-2-pyridin-3-ylethyl]-4-methoxybenzenesulfonamide](/img/structure/B2771504.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2771507.png)

![N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl}prop-2-enamide](/img/structure/B2771508.png)

![ethyl 2-{[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate](/img/structure/B2771512.png)

![N-benzyl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2771517.png)

![N-(3,5-dimethylphenyl)-2-{[3-(phenylthio)pyrazin-2-yl]thio}acetamide](/img/structure/B2771519.png)